molecular formula C18H18N2O4 B2861832 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide CAS No. 736936-71-3

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2861832
CAS No.: 736936-71-3
M. Wt: 326.352
InChI Key: LPCUJZSTSJVHPP-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide (CAS 736936-71-3) is a synthetic small molecule with a molecular formula of C18H18N2O4 and a molecular weight of 326.34652 g/mol. This chemical reagent is provided for research use only and is not intended for diagnostic, therapeutic, or personal applications. The compound features a core structure incorporating a cyano group and a propanamide linker connecting two distinct aromatic systems: a 4-hydroxy-3-methoxyphenyl moiety and a 3-methoxyphenyl group. This molecular architecture is characteristic of compounds investigated for modulating protein-ligand interactions, with structural analogs appearing in research targeting enzymes including kallikrein-7 and cytochrome P450 isoforms. Researchers can utilize this chemical as a key intermediate in synthetic organic chemistry or as a candidate for developing enzyme inhibitors in biochemical studies. The compound is typically supplied as a solid and should be stored sealed in dry conditions at 2-8°C. For research purposes only. Not for human or veterinary use.

Properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-5-3-4-14(10-15)20-18(22)13(11-19)8-12-6-7-16(21)17(9-12)24-2/h3-7,9-10,13,21H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCUJZSTSJVHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base to form a cyano intermediate. This intermediate is then reacted with 3-methoxyaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 2-cyano-3-(4-oxo-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide.

    Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of cyano-propanamide derivatives. Below is a systematic comparison with structurally related analogs:

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Source/Application Notes
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide (Target) 4-hydroxy-3-methoxyphenyl; 3-methoxyphenylamide 325.34 Discontinued fluorinated compound; potential drug intermediate
2-Cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide 3-methoxyphenyl; 4-methylphenylamide 294.35 Commercial availability; simpler substituent profile
2-Cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide 4-hydroxy-3-methoxyphenyl; 2-ethoxyphenylamide 340.37 (estimated) Research-grade material; ethoxy group may enhance lipophilicity
(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide Trifluoromethyl; cyanophenoxy; stereospecific hydroxy-methyl group 393.31 Patented solid forms; likely for high-stability therapeutic agents
N-(4-chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide 4-chlorobenzyl; 4-methoxyphenylamino 343.80 Hybrid substituent design; potential enzyme inhibition applications

Key Research Findings

Substituent Effects on Solubility and Bioactivity: The hydroxy group in the target compound (4-hydroxy-3-methoxyphenyl) may enhance hydrogen-bonding capacity compared to non-hydroxylated analogs like 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide . This could improve solubility but reduce membrane permeability. Fluorinated analogs (e.g., trifluoromethyl derivatives in ) exhibit higher metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.

Synthetic Accessibility: The target compound’s discontinuation in commercial catalogs suggests challenges in synthesis or purification, possibly due to steric hindrance from the 4-hydroxy-3-methoxyphenyl group. In contrast, non-hydroxylated derivatives (e.g., ) are more readily available.

Pharmacological Potential: Compounds with cyanophenoxy or trifluoromethyl groups (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents. The target compound’s lack of these groups may limit its utility in such contexts but could favor alternative targets like oxidoreductases.

Critical Analysis of Evidence Limitations

  • Data Gaps : Direct biological or crystallographic data (e.g., via SHELX-refined structures ) are absent for the target compound, limiting mechanistic insights.

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 318.35 g/mol
  • CAS Number : 1260937-79-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial properties. The following sections detail specific findings regarding its antibacterial and antifungal activities.

Antibacterial Activity

Several studies have explored the antibacterial efficacy of this compound against various bacterial strains.

Case Studies and Findings

  • In vitro Studies :
    • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) reported as follows:
      • Staphylococcus aureus : MIC = 8 µg/mL
      • Escherichia coli : MIC = 16 µg/mL
      • Bacillus subtilis : MIC = 4 µg/mL
    • A study indicated that the presence of hydroxyl and methoxy substituents on the phenyl rings enhances the antibacterial properties of the compound, likely due to increased electron donation facilitating interaction with bacterial cell membranes .
  • Structure-Activity Relationship (SAR) :
    • The activity was correlated with specific structural features. For instance, compounds with additional electron-donating groups showed improved activity against E. coli and S. aureus compared to those lacking such modifications .

Antifungal Activity

The antifungal potential of this compound has also been assessed, particularly against common fungal pathogens.

Findings

  • The compound demonstrated antifungal activity against Candida albicans , with MIC values ranging from 10 to 50 µg/mL depending on the strain tested.
  • Notably, the presence of hydroxyl groups was found to enhance antifungal activity, suggesting that modifications to the phenolic structure could lead to more potent derivatives .

Comparative Biological Activity Table

Biological ActivityTarget OrganismsMIC (µg/mL)
AntibacterialStaphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
AntifungalCandida albicans10 - 50

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide?

  • Methodology : Multi-step organic synthesis is typically employed, involving condensation reactions between substituted phenyl precursors and cyanoacetamide derivatives. Key steps include:

  • Controlled reaction conditions (temperature: 60–80°C, pH 6–7) to optimize yield and minimize side products .
  • Use of catalysts like tetrabutylammonium bromide (TBAB) in dichloromethane for efficient coupling .
  • Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for intermediate validation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirms substituent positions and functional groups (e.g., methoxy, cyano) via chemical shifts (e.g., δ 3.8 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 367.1) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodology :

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for anticancer potential .
  • Anti-inflammatory testing via COX-2 inhibition assays .
  • Antimicrobial screening using broth microdilution (MIC values against S. aureus and E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

  • Methodology :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance binding affinity to target proteins (e.g., kinases) .
  • Scaffold hybridization : Combine with tetrazole or thiophene moieties to improve metabolic stability (e.g., half-life extension in hepatic microsome assays) .
  • Computational docking : Use AutoDock Vina to predict interactions with biological targets (e.g., TRPV1 receptors) and prioritize derivatives .

Q. How are physicochemical properties like logP calculated for this compound, and what challenges arise?

  • Methodology :

  • Fragment-based logP estimation : Apply correction factors for hydrogen bonding (+3 per bond) and steric effects (-2 for branching). For example, a +12 CM correction accounts for hydroxyl and methoxy group interactions .
  • Validation : Compare computed values with experimental reverse-phase HPLC retention times .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell line provenance, serum-free media) .
  • Analog benchmarking : Test structurally similar compounds (e.g., N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide) to isolate substituent-specific effects .
  • Meta-analysis : Use platforms like PubChem to aggregate and statistically analyze disparate datasets .

Q. What challenges arise in crystallographic analysis, and how can they be addressed?

  • Methodology :

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve electron density ambiguities near the cyano group .
  • Refinement : Apply SHELXL for twin refinement if twinning is detected (e.g., Hooft parameter > 0.4) .

Q. How can in vitro findings be translated to in vivo models effectively?

  • Methodology :

  • Pharmacokinetic profiling : Assess oral bioavailability in rodent models via LC-MS/MS (e.g., Cmax and AUC calculations) .
  • Toxicity screening : Conduct acute toxicity studies (OECD Guideline 423) to establish safe dosing ranges .
  • Molecular imaging : Synthesize carbon-11 labeled analogs (e.g., [<sup>11</sup>C]-methoxy derivatives) for PET imaging to track tissue distribution .

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